molecular formula C11H16BrNO2S B1275577 3-bromo-N-pentylbenzenesulfonamide CAS No. 1072944-95-6

3-bromo-N-pentylbenzenesulfonamide

Cat. No.: B1275577
CAS No.: 1072944-95-6
M. Wt: 306.22 g/mol
InChI Key: JNKMWBVQCVFSJI-UHFFFAOYSA-N
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Description

Chemical Name: 3-Bromo-N-pentylbenzenesulfonamide CAS Number: 1072944-95-6 Molecular Formula: C₁₁H₁₆BrNO₂S Molecular Weight: 306.22 g/mol Structural Features: This compound consists of a benzenesulfonamide backbone with a bromine atom at the 3-position and a pentyl group (-C₅H₁₁) attached to the sulfonamide nitrogen.

Applications: Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Availability: CymitQuimica lists it as discontinued, but suppliers like Shanghai Yuanye Bio-Technology offer small quantities (e.g., 1 g for ~¥1,780), suggesting niche availability .

Properties

IUPAC Name

3-bromo-N-pentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKMWBVQCVFSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396590
Record name 3-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-95-6
Record name 3-Bromo-N-pentylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-pentylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 3-bromo-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can participate in hydrogen bonding, which may influence the compound’s binding to enzymes or receptors. The presence of the bromine atom introduces a dipole moment, affecting the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

Modifications in sulfonamide derivatives typically involve:

  • Halogen position (e.g., 3- vs. 4-bromo substitution).
  • N-alkyl chain length/branching (e.g., pentyl vs. cyclopentyl).
  • Additional functional groups (e.g., methoxy, trifluoromethyl).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Bromo-N-pentylbenzenesulfonamide 1072944-95-6 C₁₁H₁₆BrNO₂S 306.22 Br (3-position), N-pentyl High lipophilicity; limited availability
3-Bromo-N-cyclopentylbenzenesulfonamide 876681-09-3 C₁₁H₁₄BrNO₂S 304.20 Br (3-position), N-cyclopentyl Cyclic alkyl group may reduce flexibility
3-Bromo-N,5-dimethylbenzenesulfonamide 1020252-91-8 C₈H₁₀BrNO₂S 286.14 Br (3-position), N-methyl, 5-methyl Compact structure; lower molecular weight
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide 1020253-05-7 C₁₁H₁₂BrF₃NO₂S 358.18 Br (4-position), N-butyl, CF₃ (3-position) Electron-withdrawing CF₃ increases acidity
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide 717892-29-0 C₉H₁₂BrNO₃S 310.17 Br (5-position), N-ethyl, 2-methoxy Methoxy group enhances solubility

Impact of Structural Modifications

N-Alkyl Chain Variations
  • Pentyl vs. Cyclopentyl : The linear pentyl chain in this compound increases lipophilicity compared to the cyclic cyclopentyl analog, which may hinder passive diffusion through lipid membranes .
  • Butyl vs.
Halogen and Functional Group Positioning
  • 3-Bromo vs. 4-Bromo : Bromine at the 3-position (as in the target compound) creates distinct electronic effects compared to 4-bromo derivatives. For example, 4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide’s 4-bromo/3-CF₃ arrangement enhances electrophilicity, favoring interactions with nucleophilic residues in proteins .
  • Methoxy Substitution : The 2-methoxy group in 5-bromo-N-ethyl-2-methoxybenzenesulfonamide improves water solubility, a critical factor in bioavailability .
Electron-Withdrawing Groups
  • The trifluoromethyl (-CF₃) group in 4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide increases the acidity of the sulfonamide proton (pKa ~1–2), enhancing hydrogen-bonding capacity and reactivity in catalytic environments .

Biological Activity

3-Bromo-N-pentylbenzenesulfonamide is an organic compound classified within the arylsulfonamide family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆BrNO₂S
  • CAS Number : 1072944-95-6
  • Molecular Weight : 300.25 g/mol

Target Enzymes and Pathways

This compound acts primarily by inhibiting bacterial DNA synthesis. As a sulfonamide, it interferes with the folic acid synthesis pathway in bacteria, which is crucial for DNA replication and cell division. This inhibition leads to bacterial growth suppression, making it a candidate for antibacterial applications.

Biochemical Interactions

The compound has been shown to interact with various enzymes and proteins, influencing cellular metabolism and signaling pathways. It modulates gene expression and can affect cellular processes such as apoptosis and proliferation .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth at various concentrations. For instance, similar compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Some studies suggest that sulfonamide derivatives can possess antitumor properties. For example, compounds structurally related to this compound have shown potential in inducing apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer .

Antidiabetic and Antiviral Research

There is emerging evidence that sulfonamides may also exhibit antidiabetic effects by modulating glucose metabolism. Additionally, some derivatives are being explored for their antiviral activities, broadening their therapeutic potential .

Case Studies and Experimental Data

  • Antibacterial Efficacy : In laboratory settings, this compound was tested against multiple bacterial strains, showing a minimum inhibitory concentration (MIC) that supports its use as an antibacterial agent.
  • Cell Proliferation Studies : In vitro studies on cancer cell lines indicated that the compound could significantly reduce cell viability through apoptosis induction mechanisms. The IC50 values for related compounds ranged from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), highlighting its potential as an anticancer agent .
  • Pharmacokinetic Properties : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for this compound and its analogs, indicating good bioavailability and low toxicity .

Comparative Analysis

Compound NameAntibacterial ActivityAntitumor ActivityAntidiabetic Potential
This compoundModerateSignificantEmerging
N-Pentyl 3-bromophenylsulfonamideHighModerateNot Established
3-Bromo-N-ethylbenzenesulfonamideLowSignificantEstablished

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